

Pharmacological Profile of ALB-127158(a): An Indepth Technical Guide

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Compound of Interest		
Compound Name:	ALB-127158(a)	
Cat. No.:	B605276	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALB-127158(a) is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor implicated in the regulation of energy homeostasis. Preclinical studies have demonstrated its efficacy in reducing food intake and body weight in rodent models of diet-induced obesity. Phase I clinical trials have indicated that ALB-127158(a) is safe and well-tolerated in humans. This technical guide provides a comprehensive overview of the pharmacological profile of ALB-127158(a), including its mechanism of action, in vitro and in vivo properties, and detailed experimental methodologies.

Introduction

The melanin-concentrating hormone (MCH) system is a key regulator of energy balance, making its components attractive targets for the development of anti-obesity therapeutics. MCH exerts its effects through two G-protein coupled receptors, MCHR1 and MCHR2. **ALB-127158(a)** has been developed as a potent and selective antagonist for MCHR1. This document details the pharmacological characteristics of **ALB-127158(a)**, providing a valuable resource for researchers in the field of metabolic diseases and drug discovery.

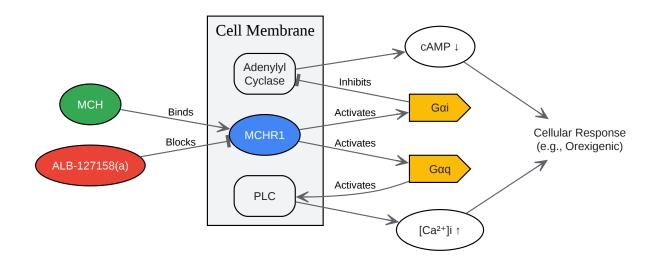
Mechanism of Action



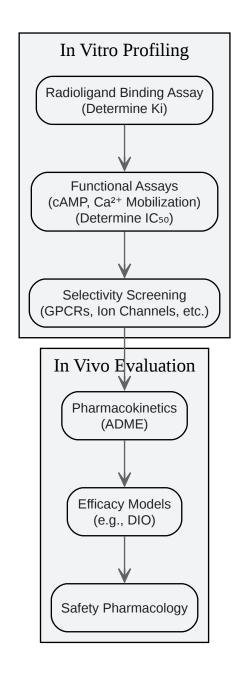
ALB-127158(a) is a competitive antagonist at the MCHR1. The MCHR1 is known to couple to both Gαi and Gαq protein subunits. Upon activation by its endogenous ligand, MCH, the Gαi pathway leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, activation of the Gαq pathway stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ions (Ca²⁺). By blocking the binding of MCH, **ALB-127158(a)** inhibits these downstream signaling cascades.

MCHR1 Signaling Pathway









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• To cite this document: BenchChem. [Pharmacological Profile of ALB-127158(a): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605276#pharmacological-profile-of-alb-127158-a]

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